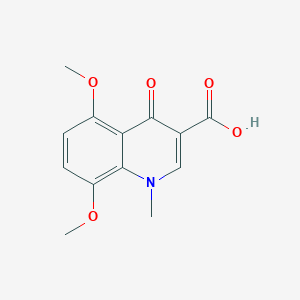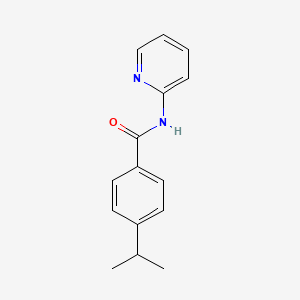
4-propan-2-yl-N-pyridin-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds involves condensation reactions and careful selection of starting materials. For instance, the compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was synthesized using a one-pot method, which is a convenient approach to obtain complex molecules with high purity . Similarly, the compound (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods highlight the versatility of synthetic strategies in creating diverse heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques and theoretical calculations. For example, the compound from paper was characterized by FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction, revealing its crystalline structure in the monoclinic space group. Theoretical calculations using density functional theory (DFT) were employed to optimize the molecular geometry and compare it with experimental data, showing excellent agreement . Similarly, the compound from paper underwent structural investigation using computational methods, including DFT, to predict vibrational frequencies, chemical shifts, and electronic properties .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. Theoretical calculations, such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, provide insights into the reactivity and potential uses of these molecules . Additionally, the antimicrobial activity of the compounds can be assessed through experimental methods, such as the disk well diffusion method, to determine their efficacy against various microorganisms . The ADMET properties, which predict the pharmacokinetics and safety profile of a compound, were calculated using online tools, indicating the potential of these compounds in drug development .
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Research
4-propan-2-yl-N-pyridin-2-ylbenzamide has been implicated in research related to Parkinson's disease. Studies have found a correlation between exposure to certain chemicals and the development of Parkinson's disease symptoms. For instance, individuals who used an illicit drug, which was found to contain 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) among other chemicals, developed marked parkinsonism. These findings suggest that chemicals structurally similar to MPTP, like 4-propan-2-yl-N-pyridin-2-ylbenzamide, could potentially have neurotoxic effects leading to conditions such as Parkinson's disease (Langston et al., 1983).
Environmental Toxicology
Research on environmental exposure to various pesticides, including organophosphorus and pyrethroid compounds, emphasizes the need to understand the impact of chemical compounds like 4-propan-2-yl-N-pyridin-2-ylbenzamide on human health. A study investigating the environmental exposure of South Australian preschool children to these chemicals underscores the importance of evaluating the presence and effects of synthetic compounds in the environment, hinting at the broader implications of chemicals like 4-propan-2-yl-N-pyridin-2-ylbenzamide on public health (Babina et al., 2012).
Pharmacological Studies
4-propan-2-yl-N-pyridin-2-ylbenzamide also finds relevance in pharmacological research, especially in studies focused on understanding the mechanisms of action of various drugs and their metabolic pathways. For example, research on L-735,524, a potent HIV-1 protease inhibitor, highlights the significance of studying the metabolites of pharmacologically active compounds to understand their efficacy, safety, and mechanism of action, thereby providing insights into how 4-propan-2-yl-N-pyridin-2-ylbenzamide could be studied or utilized in drug development (Balani et al., 1995).
Anesthesia and Sedation Research
In the field of anesthesia and sedation, compounds like 4-propan-2-yl-N-pyridin-2-ylbenzamide could be of interest for their potential uses in medical procedures. Research comparing propofol with a propofol-ketamine combination for outpatient colonoscopy sedation illustrates the ongoing efforts to optimize sedative regimens for medical procedures, potentially opening avenues for the application of 4-propan-2-yl-N-pyridin-2-ylbenzamide in similar contexts (Sipe et al., 2002).
Dietary Impact on Health
Additionally, studies on the effect of diet on serum albumin and hemoglobin adducts of heterocyclic amines, such as PhIP, underscore the significance of understanding the dietary and environmental factors that influence exposure to and the health effects of chemical compounds, including 4-propan-2-yl-N-pyridin-2-ylbenzamide. This research highlights the connection between diet, chemical exposure, and health risks, further emphasizing the need for comprehensive research on chemicals like 4-propan-2-yl-N-pyridin-2-ylbenzamide (Magagnotti et al., 2000).
Eigenschaften
IUPAC Name |
4-propan-2-yl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-6-8-13(9-7-12)15(18)17-14-5-3-4-10-16-14/h3-11H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPJFVCPDSIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propan-2-yl-N-pyridin-2-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

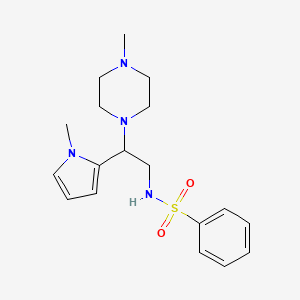
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)
![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)

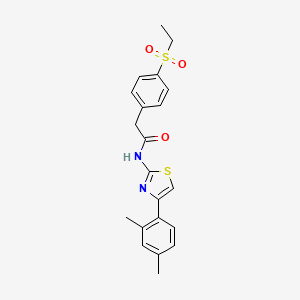
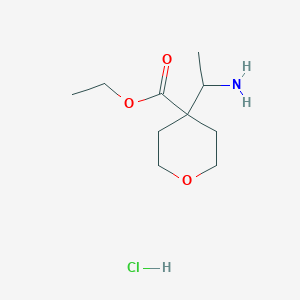
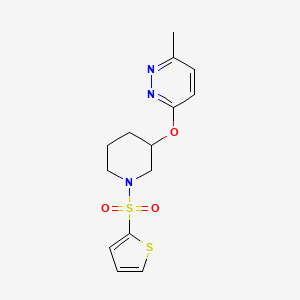
amino}ethyl)acetamide](/img/structure/B2517928.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)
